molecular formula C7H12ClN3O2 B2748469 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride CAS No. 2230802-94-3

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Cat. No.: B2748469
CAS No.: 2230802-94-3
M. Wt: 205.64
InChI Key: JWXOZZLDNABEGC-UHFFFAOYSA-N
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Description

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrazole ring.

    Substitution: The amino and acetic acid groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride include other pyrazole derivatives with different substituents on the pyrazole ring, such as:

  • 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
  • 2-Amino-2-(1,3-dimethyl-1H-pyrazol-3-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as improved reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-amino-2-(1,3-dimethylpyrazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-5(3-10(2)9-4)6(8)7(11)12;/h3,6H,8H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXOZZLDNABEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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